molecular formula C35H32F6N2O3 B12715707 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-bis((3-(trifluoromethyl)phenyl)methyl)-, (4R,5S,6S,7R)- CAS No. 153182-50-4

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-bis((3-(trifluoromethyl)phenyl)methyl)-, (4R,5S,6S,7R)-

Cat. No.: B12715707
CAS No.: 153182-50-4
M. Wt: 642.6 g/mol
InChI Key: DVAMPQUOHXJGKH-ZRTHHSRSSA-N
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Description

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-bis((3-(trifluoromethyl)phenyl)methyl)-, (4R,5S,6S,7R)- is a complex organic compound with a unique structure that includes multiple hydroxyl and phenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-bis((3-(trifluoromethyl)phenyl)methyl)-, (4R,5S,6S,7R)- involves multiple steps, including the formation of the diazepinone ring and the introduction of hydroxyl and phenylmethyl groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.

    Substitution: Replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-bis((3-(trifluoromethyl)phenyl)methyl)-, (4R,5S,6S,7R)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazepinone derivatives with varying substituents and functional groups. Examples include:

  • 2H-1,3-Diazepin-2-one, hexahydro-4,7-bis(phenylmethyl)-1,3-bis((3-(trifluoromethyl)phenyl)methyl)-, (4R,5S,6S,7R)-
  • 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-bis((4-(trifluoromethyl)phenyl)methyl)-, (4R,5S,6S,7R)-

Uniqueness

The uniqueness of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-1,3-bis((3-(trifluoromethyl)phenyl)methyl)-, (4R,5S,6S,7R)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

153182-50-4

Molecular Formula

C35H32F6N2O3

Molecular Weight

642.6 g/mol

IUPAC Name

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(trifluoromethyl)phenyl]methyl]-1,3-diazepan-2-one

InChI

InChI=1S/C35H32F6N2O3/c36-34(37,38)27-15-7-13-25(17-27)21-42-29(19-23-9-3-1-4-10-23)31(44)32(45)30(20-24-11-5-2-6-12-24)43(33(42)46)22-26-14-8-16-28(18-26)35(39,40)41/h1-18,29-32,44-45H,19-22H2/t29-,30-,31+,32+/m1/s1

InChI Key

DVAMPQUOHXJGKH-ZRTHHSRSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(F)(F)F)CC4=CC(=CC=C4)C(F)(F)F)CC5=CC=CC=C5)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(F)(F)F)CC4=CC(=CC=C4)C(F)(F)F)CC5=CC=CC=C5)O)O

Origin of Product

United States

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